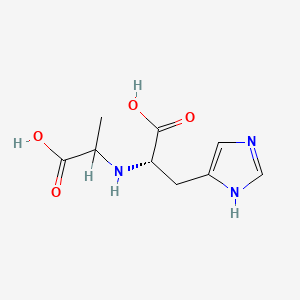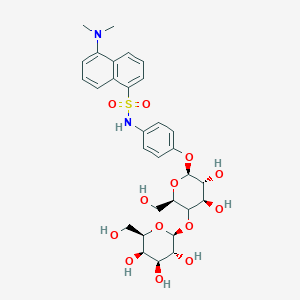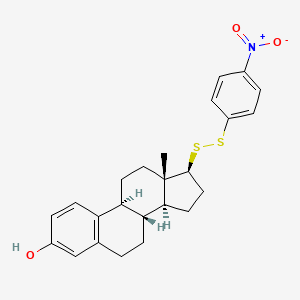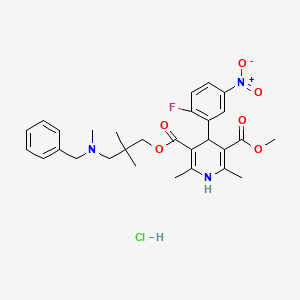
Histopine
Übersicht
Beschreibung
Histopine is an unusual amino acid derivative of histidine, primarily isolated from crown gall tumors of sunflowers inoculated with Agrobacterium tumefaciens . It is known for its unique structure, N-(1-carboxyethyl) histidine, and exists as a diastereomeric mixture . This compound plays a significant role in supporting the growth of Agrobacterium tumefaciens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Histopine can be synthesized through reductive alkylation of (S)-histidine with pyruvic acid and sodium cyanoborohydride . The individual diastereomers are prepared by reacting (S)-histidine with ®- and (S)-2-bromopropionic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including reductive alkylation and chromatographic separation of diastereomers .
Analyse Chemischer Reaktionen
Types of Reactions: Histopine undergoes various chemical reactions, including:
Reductive Alkylation: The primary synthetic route involves the reductive alkylation of histidine.
Substitution Reactions: this compound can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Reductive Alkylation: Pyruvic acid and sodium cyanoborohydride are commonly used.
Substitution Reactions: 2-bromopropionic acid is used to prepare individual diastereomers.
Major Products: The major products formed from these reactions are the diastereomers of this compound, specifically ®-N-(1-carboxyethyl)-(S)-histidine and (S)-N-(1-carboxyethyl)-(S)-histidine .
Wissenschaftliche Forschungsanwendungen
Histopine has several scientific research applications, including:
Wirkmechanismus
Histopine exerts its effects by supporting the growth of Agrobacterium tumefaciens in crown gall tumors . The active diastereomer, ®-N-(1-carboxyethyl)-(S)-histidine, is specifically involved in this process . The molecular targets and pathways include interactions with bacterial enzymes and metabolic pathways essential for bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Octopine: N2-(1-carboxyethyl)arginine, produced in crown gall tumors.
Nopaline: N2-(1,3-dicarboxypropyl)arginine, another opine produced by Agrobacterium tumefaciens.
Uniqueness: Histopine’s uniqueness lies in its specific structure and the role of its diastereomers in supporting bacterial growth . Unlike octopine and nopaline, this compound is derived from histidine, providing distinct biochemical properties and reactivity .
Eigenschaften
IUPAC Name |
(2S)-2-(1-carboxyethylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-5(8(13)14)12-7(9(15)16)2-6-3-10-4-11-6/h3-5,7,12H,2H2,1H3,(H,10,11)(H,13,14)(H,15,16)/t5?,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMGAOPOGGLPBQ-MSZQBOFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N[C@@H](CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276579 | |
| Record name | n-(1-carboxyethyl)-l-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25303-09-7, 85027-27-6 | |
| Record name | Histopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025303097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-(1-carboxyethyl)-l-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-[3-(Diethylamino)propoxy]benzo[f]chromen-3-one](/img/structure/B1200927.png)





![7-[2-[(3S)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1200938.png)




